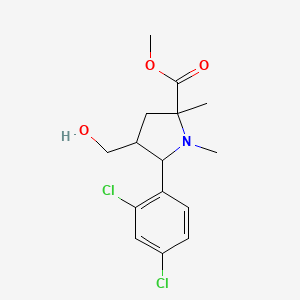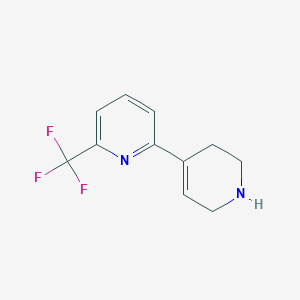
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tetrahydropyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine typically involves the reaction of 6-(trifluoromethyl)pyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an organic solvent like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and tetrahydropyridine moieties can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- **4-[6-(Trifluoromethyl)pyrid-2-yl]-piperidine
- **4-[6-(Trifluoromethyl)pyrid-2-yl]-pyrrolidine
- **4-[6-(Trifluoromethyl)pyrid-2-yl]-morpholine
Uniqueness
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and tetrahydropyridine moiety. This unique structure imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it a valuable compound for various applications .
属性
分子式 |
C11H11F3N2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8/h1-4,15H,5-7H2 |
InChI 键 |
IQNPGWQUCDKRIY-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F |
规范 SMILES |
C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Methylsulfonyl)phenoxy]piperidine hydrochloride](/img/structure/B1645340.png)
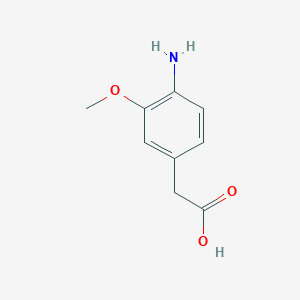
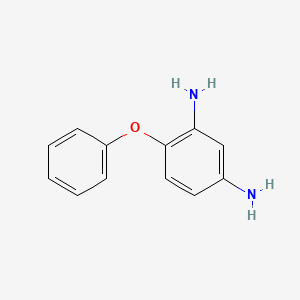
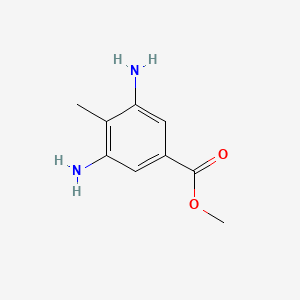
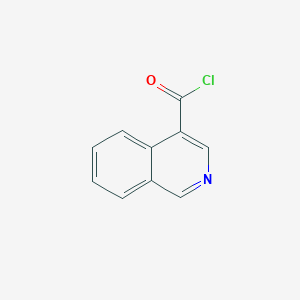
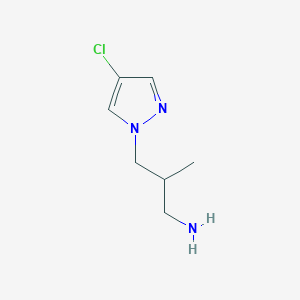
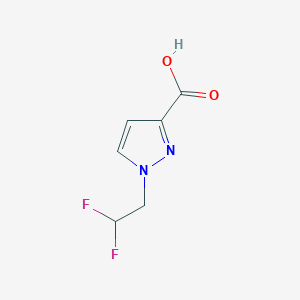
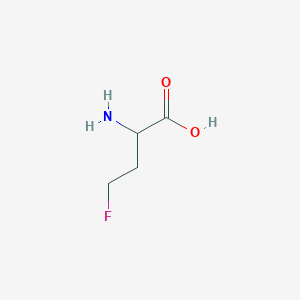
![4-[3-(diethylamino)propoxy]Benzenamine](/img/structure/B1645387.png)
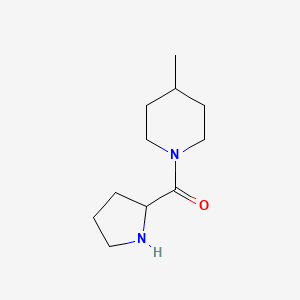
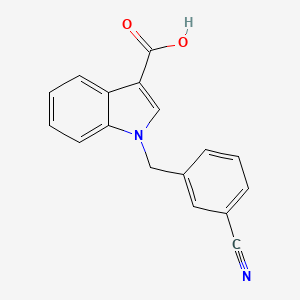
![[(2-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1645409.png)
